molecular formula C8H7NaO4 B3188929 Sodium 2-hydroxy-p-anisate CAS No. 25832-67-1

Sodium 2-hydroxy-p-anisate

Cat. No. B3188929
CAS RN: 25832-67-1
M. Wt: 190.13 g/mol
InChI Key: IMQSNSCNADEFIR-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-p-anisate is a sodium salt derived from the plant metabolite p-anisic acid . It finds application in skin care products as a preservative . Preservatives are crucial in cosmetics to extend product shelf life and prevent the growth of mold, fungi, and other undesirable microorganisms. Sodium 2-hydroxy-p-anisate is often sought as a natural alternative to other cosmetic preservatives due to its origin from the herbaceous plant Pimpinella anisum. As a raw material, it appears as a white powder. It is commonly used in conjunction with other preservatives during cosmetic formulation .


Synthesis Analysis

The synthesis of sodium 2-hydroxy-p-anisate involves the reaction of p-anisic acid with sodium hydroxide . The resulting sodium salt is then used as a preservative in cosmetic products. The choice of using an alkyl tosylate (butyl tosylate) as the electrophile in this reaction enhances safety, visualization (via thin layer chromatography), and overall yield .


Molecular Structure Analysis

The molecular structure of sodium 2-hydroxy-p-anisate consists of the sodium salt of p-anisic acid. The p-anisic acid moiety contributes to its bioactivity. The compound is characterized by its susceptibility to hydrolysis due to ester bonds connecting the bioactive end and side groups to the polymer backbone .


Chemical Reactions Analysis

Sodium 2-hydroxy-p-anisate participates in chemical reactions typical of carboxylic acid derivatives. Its acidic nature allows it to act as a leaving group in substitution reactions. For example, it can undergo nucleophilic substitution reactions (SN2) with appropriate nucleophiles. In the context of cosmetic formulations, it serves as an effective preservative .

Mechanism of Action

As a preservative, sodium 2-hydroxy-p-anisate prevents microbial growth in cosmetic products. It achieves this by inhibiting the proliferation of mold, fungi, and other undesirable organisms. Its mechanism of action involves interfering with essential cellular processes in these microorganisms, ultimately ensuring product stability and safety .

properties

CAS RN

25832-67-1

Product Name

Sodium 2-hydroxy-p-anisate

Molecular Formula

C8H7NaO4

Molecular Weight

190.13 g/mol

IUPAC Name

sodium;2-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C8H8O4.Na/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1

InChI Key

IMQSNSCNADEFIR-UHFFFAOYSA-M

SMILES

COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+]

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+]

Other CAS RN

25832-67-1

Origin of Product

United States

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